molecular formula C9H8O4 B8561770 5-Acetyl-2,4-dihydroxybenzaldehyde

5-Acetyl-2,4-dihydroxybenzaldehyde

Cat. No. B8561770
M. Wt: 180.16 g/mol
InChI Key: PCKQJTULGHNLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2,4-dihydroxybenzaldehyde is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Acetyl-2,4-dihydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-2,4-dihydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Acetyl-2,4-dihydroxybenzaldehyde

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

5-acetyl-2,4-dihydroxybenzaldehyde

InChI

InChI=1S/C9H8O4/c1-5(11)7-2-6(4-10)8(12)3-9(7)13/h2-4,12-13H,1H3

InChI Key

PCKQJTULGHNLAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1)C=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 49.8 g of 2,4-dimethox-ybenzaldehyde, 23.6 ml of acetyl chloride, and 1000 ml of methylene chloride cooled to approximately 0° C. were added 119.7 g of aluminum chloride with stirring under a nitrogen atmosphere. The reaction was allowed to warm to room temperature while stirring overnight. The mixture was added to a slurry of ice and concentrated hydrochloric acid. The organic layer was separated and washed with a saturated sodium chloride solution, dried over sodium sulfate, and concentrated in vacuo. The residue was purified by high pressure liquid chromatography over silica gel eluting with a 0-40% ethyl acetate in hexane gradient. The appropriate fractions were pooled and concentrated to provide 5.85 g of the desired title intermediate, m.p.=142°-143° C.
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
23.6 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
119.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.